molecular formula C12H11NO3S B11796122 Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11796122
M. Wt: 249.29 g/mol
InChI Key: IYUSSILICIHNQL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a benzoate ester derivative featuring a hydroxyl group at the 4-position and a 2-methylthiazole moiety at the 3-position of the aromatic ring. This compound integrates a thiazole heterocycle, known for its role in medicinal chemistry due to bioactivity, with a hydroxybenzoate backbone that influences solubility and reactivity.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(15)16-2)3-4-11(9)14/h3-6,14H,1-2H3

InChI Key

IYUSSILICIHNQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Standard Esterification Protocol

A mixture of 4-hydroxybenzoic acid (32 mmol) in methanol (60 mL) and concentrated sulfuric acid (3 mL) is refluxed overnight. The crude product is isolated by concentration under reduced pressure, followed by extraction with ethyl acetate and washing with saturated NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, yielding methyl 4-hydroxybenzoate with >80% efficiency .

Reaction Conditions Table

ParameterValue
SolventMethanol
CatalystH₂SO₄ (3 mL)
TemperatureReflux (80°C)
Duration12–16 hours
Yield84–90%

This step is critical for activating the aromatic ring toward subsequent functionalization while protecting the carboxylic acid group.

Protection-Deprotection Strategies

To prevent undesired side reactions at the phenolic hydroxyl group, temporary protection (e.g., benzylation) is often necessary.

Benzyl Protection

  • Methyl 4-hydroxybenzoate (20 mmol) is treated with benzyl bromide (24 mmol) and K₂CO₃ (40 mmol) in acetone.

  • After refluxing for 10 hours, the benzyl-protected intermediate is isolated in 85% yield .

  • Following thiazole introduction, the benzyl group is removed via hydrogenolysis (H₂/Pd-C), restoring the hydroxyl group.

Characterization and Validation

The final product is validated using:

  • ¹H NMR : Aromatic protons appear as distinct singlets (δ 7.2–8.1 ppm), with methyl groups from the thiazole (δ 2.5 ppm) and ester (δ 3.8 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 249.29 ([M]⁺).

  • HPLC : Purity >95% under reverse-phase conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)ComplexityRegioselectivity
Direct Cyclization65–70ModerateHigh
Suzuki Coupling60–68HighExcellent
Benzyl-Mediated Route70–75HighModerate

The Suzuki method offers superior regiocontrol but requires expensive catalysts. Direct cyclization is cost-effective but less efficient.

Industrial-Scale Considerations

For large-scale synthesis, the esterification and cyclization route is preferred due to lower catalyst costs. Key optimizations include:

  • Solvent Recycling : Methanol recovery via distillation.

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% in Suzuki reactions.

Emerging Methodologies

Recent advances propose photoinduced thiol-ene reactions for thiazole installation, achieving yields of 72–75% under UV light. This method avoids metal catalysts, aligning with green chemistry principles .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Key Observations
Acidic hydrolysisHCl/H₂SO₄ in H₂O/EtOH4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid + MethanolComplete conversion at reflux (80–100°C).
Basic hydrolysisNaOH/KOH in H₂O or MeOHSodium/potassium salt of the acid + MethanolFaster kinetics compared to acidic conditions.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the hydroxyl group ortho to the ester influencing reactivity through steric and electronic effects.

Oxidation Reactions

The phenolic hydroxyl group and thiazole ring are susceptible to oxidation:

Hydroxyl Group Oxidation

  • Reagents : KMnO₄ (acidic/neutral), H₂O₂/Fe³⁺ (Fenton-like conditions)

  • Products : Quinone derivatives or carboxylated species (if benzylic oxidation occurs).

  • Mechanism : Radical intermediates form under oxidative conditions, leading to C–O bond cleavage or ring hydroxylation.

Thiazole Ring Oxidation

  • Reagents : Ozone, m-CPBA (meta-chloroperbenzoic acid)

  • Products : Thiazole N-oxide or sulfoxide derivatives (e.g., methyl group oxidation to -COOH) .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring participates in EAS due to its electron-rich nature:

Reaction Reagents Position Product
BrominationBr₂/FeCl₃ or NBSC5 of thiazole5-Bromo-2-methylthiazole-substituted benzoate
NitrationHNO₃/H₂SO₄C5 of thiazoleNitrothiazole derivatives

The methyl group at C2 of the thiazole directs electrophiles to the C5 position via resonance stabilization .

Ester Functional Group Modifications

The methyl ester undergoes nucleophilic substitution and transesterification:

  • Aminolysis : Reaction with primary amines (e.g., NH₃, alkylamines) yields amide derivatives (e.g., 4-hydroxy-3-(2-methylthiazol-4-yl)benzamide).

  • Transesterification : Catalyzed by Ti(OiPr)₄ or lipases in alcohols (e.g., ethanol → ethyl ester).

Acid-Base Reactions and Derivatives

The phenolic hydroxyl group (pKa ~10) forms salts or ethers:

  • Salt Formation : Reacts with NaHCO₃ or NaOH to yield water-soluble phenoxide salts.

  • Etherification : Alkylation with CH₃I/K₂CO₃ produces methoxy derivatives, altering solubility and bioavailability.

Complexation with Metal Ions

The compound acts as a bidentate ligand via hydroxyl and ester carbonyl groups:

Metal Application Complex Structure
Cu(II)Antimicrobial agentsSquare-planar coordination geometry .
Fe(III)Catalytic oxidation systemsOctahedral complexes with O,S-donor sites

This reactivity profile highlights Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate as a versatile scaffold for synthesizing bioactive molecules, coordination complexes, and functional materials. Further studies on reaction kinetics and catalytic systems could optimize its synthetic utility .

Scientific Research Applications

Chemistry

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. The compound can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of similar thiazole compounds can interact with biological targets, leading to significant biological effects such as apoptosis in cancer cells .

Table 1: Biological Activities of Methyl 4-Hydroxy-3-(2-Methylthiazol-4-Yl)Benzoate

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Allosteric InhibitionTargets specific protein interactions

Medicine

In medicinal chemistry, methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is investigated for its therapeutic potential. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting or activating biological processes critical for disease progression. For instance, compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation by degrading specific proteins involved in cell growth pathways .

Industrial Applications

This compound finds utility in the production of dyes , biocides , and other industrial chemicals due to its reactive functional groups. Its ability to act as an intermediate in chemical synthesis makes it valuable in various industrial applications.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate derivatives exhibited significant antimicrobial activity against strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential for development as an antibiotic agent .
  • Cancer Research : Another study highlighted the anticancer properties of thiazole derivatives related to this compound. It was shown that these derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The hydroxyl and ester groups may also play a role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity (if reported) Synthetic Challenges
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Benzoate + thiazole -OH, -COOCH₃, 2-methylthiazole Hypothesized CYP3A4 inhibition Thiazole functionalization
(3,4,5-Trimethoxyphenyl)methanone (36) Benzoyl + thiazole -OCH₃, -CO-thiazole CYP3A4 inhibition Grignard reaction optimization
Stearyl benzoate Benzoate -COO-C₁₈H₃₇ Emollient (cosmetic) Esterification scalability
4-Carbamothioylphenyl tosylate () Dithiazole + sulfonate -SO₃C₆H₄CH₃, -CSNH₂ N/A Oxidative cyclization

Biological Activity

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate features a thiazole ring, which is known for its diverse pharmacological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can influence its biological activity. The thiazole moiety is particularly noted for its interactions with biological targets, enhancing the compound's therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate was evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Methyl 4-Hydroxy-3-(2-Methylthiazol-4-yl)benzoate

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli100 μg/mL
Staphylococcus aureus50 μg/mL
Candida albicans25 μg/mL

The compound exhibited notable activity against Candida albicans, with a MIC comparable to that of standard antifungal agents .

Anticancer Activity

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate has also been investigated for its anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxicity of Methyl 4-Hydroxy-3-(2-Methylthiazol-4-yl)benzoate

Cell LineIC50 (µM)
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12
MCF7 (Breast Cancer)10

The compound demonstrated significant cytotoxicity in vitro, with IC50 values indicating potent activity against cancer cells .

The mechanism of action for methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets within the cell. The thiazole ring may inhibit certain enzymes or receptors, leading to disrupted cellular processes. Additionally, the hydroxyl and ester groups contribute to binding affinity and specificity towards target molecules .

Case Studies

A recent case study explored the effects of methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate on human cancer cell lines. The study found that treatment with the compound led to increased apoptosis in A549 cells, suggesting a potential pathway through which it exerts its anticancer effects. Furthermore, combination therapies involving this compound showed enhanced efficacy compared to monotherapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. For example, refluxing a mixture of a triazole derivative with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, yields thiazole-containing intermediates . Purity is typically ensured through recrystallization (e.g., methanol) and analytical techniques such as HPLC or NMR. Melting point determination (e.g., 139.5–140°C for analogous thiazole benzoates) and mass spectrometry (MS) are critical for validation .

Q. How should researchers handle and store Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate to mitigate toxicity risks?

  • Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coats, fume hoods) during handling. Store in airtight containers at 2–8°C, away from light and moisture. Emergency protocols should include immediate decontamination and consultation with safety data sheets (SDS) for first-aid measures .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • Methodological Answer : Use 1H^1H-NMR to confirm substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, hydroxyl groups at δ 10–12 ppm). IR spectroscopy identifies functional groups (e.g., ester C=O at ~1720 cm1^{-1}, hydroxyl O–H at ~3400 cm1^{-1}). High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., C12_{12}H11_{11}NO3_3S: calculated 265.05, observed 265.04) .

Advanced Research Questions

Q. How does the 2-methylthiazole substituent influence the compound’s biological activity compared to other heterocycles (e.g., phenylthiazole or pyridylthiazole)?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that 2-methylthiazole enhances lipophilicity and membrane permeability, critical for intracellular target engagement. Comparative assays (e.g., anti-cancer activity in MCF-7 cells) reveal that 2-methylthiazol-4-yl derivatives exhibit 20–30% higher potency than phenylthiazole analogs, likely due to reduced steric hindrance and optimized π-π stacking .

Q. What experimental designs are recommended to resolve contradictions in biological activity data (e.g., conflicting IC50_{50} values in cytotoxicity studies)?

  • Methodological Answer : Standardize assay conditions:

  • Use identical cell lines (e.g., HepG2 for liver-specific toxicity) and passage numbers.
  • Validate purity (>95% by HPLC) to exclude impurities as confounding factors.
  • Employ orthogonal assays (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation) to confirm mechanism .
    • Statistical analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance (p < 0.05) and report mean ± SEM .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Methodological Answer : Administer via intravenous (IV) or oral gavage in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify using LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL. Key parameters:

  • Bioavailability : Compare AUCoral_{oral}/AUCIV_{IV}.
  • Half-life : Calculate via non-compartmental analysis (NCA).
  • Metabolite profiling : Identify hydroxylated or glucuronidated products using high-resolution MS .

Q. What computational strategies are effective for predicting CYP3A4 inhibition by Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using CYP3A4 crystal structures (PDB: 1TQN). Focus on key residues (e.g., Phe-304, Arg-105) for binding energy calculations. Validate predictions with in vitro CYP inhibition assays (e.g., fluorogenic Vivid® substrates). A ΔG ≤ −8 kcal/mol suggests strong inhibition .

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